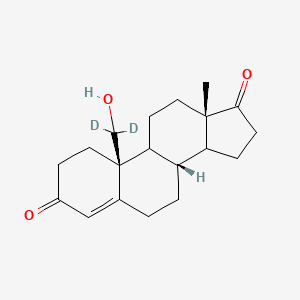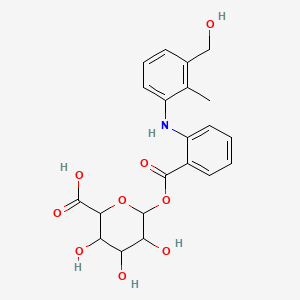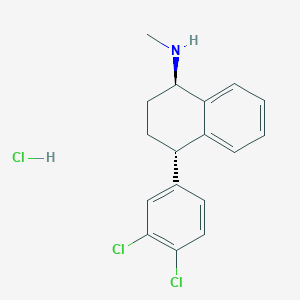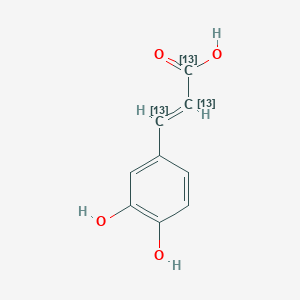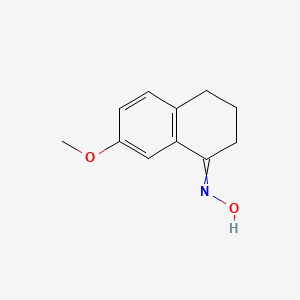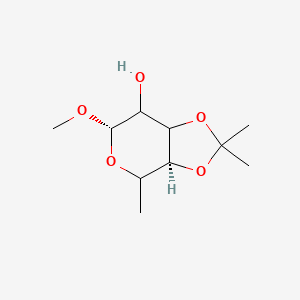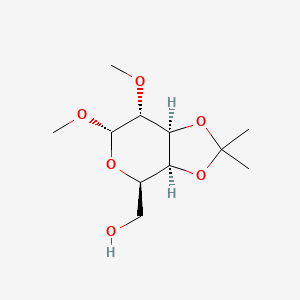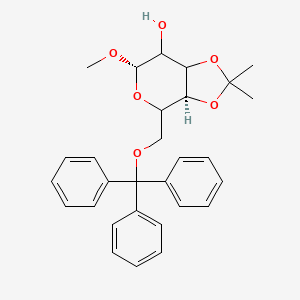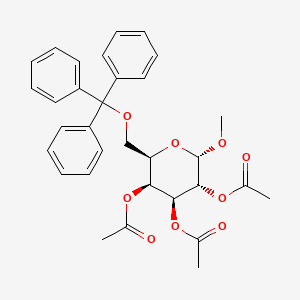
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a metabolite of dipyridamole, a compound known for its role as a selective inhibitor of phosphodiesterase V. This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE typically involves the glucuronidation of dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic glucuronidation due to its specificity and efficiency. The process involves the use of bioreactors containing uridine diphosphate glucuronosyltransferase enzymes and dipyridamole as the substrate. The reaction is carried out under controlled pH and temperature conditions to optimize yield and purity .
化学反应分析
Types of Reactions
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under basic conditions.
Substitution: Nucleophilic substitution reactions involve reagents like sodium azide and potassium cyanide under neutral or slightly basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and stability .
科学研究应用
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation reactions and developing new synthetic methods.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and diabetes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE exerts its effects by inhibiting phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic adenosine monophosphate and cyclic guanosine monophosphate blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. The compound also inhibits adenosine deaminase, preventing the degradation of adenosine, which further enhances its anti-aggregating action .
相似化合物的比较
Similar Compounds
Dipyridamole Mono-O-|A-D-glucuronide: A derivative of dipyridamole with a single glucuronide moiety.
Dipyridamole: The parent compound, known for its role as a nucleoside transport inhibitor and phosphodiesterase V inhibitor.
Uniqueness
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is unique due to its dual glucuronide moieties, which enhance its solubility and stability compared to its mono-glucuronide counterpart. This structural modification also influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFCIJCCRXIKL-RJQGGIIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N8O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675871 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107136-95-8 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)

